N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes a cyanophenyl group and a diphenylpropyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)acetamide
- N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)urea
Uniqueness
N1-(2-cyanophenyl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-17-20-13-7-8-14-22(20)27-24(29)23(28)26-16-15-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15-16H2,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARIVGXLZHRXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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